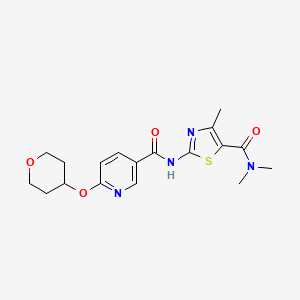
N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a thiazole, a carboxamide, a pyran ring, and a nicotinamide. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances. Pyrans are six-membered heterocyclic compounds containing one oxygen atom, and are also common in many bioactive molecules . Nicotinamide is a form of vitamin B3 and is found in food and used as a dietary supplement .
Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined experimentally. These properties are important for handling, storage, and application of the compound .Scientific Research Applications
Antibacterial and Antifungal Agents
Novel Antibacterial Compounds : A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed a class of promising antibacterial agents. These compounds showed significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating their potential as novel antibacterial drugs (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors : Pyrazole derivatives were evaluated as potential inhibitors of photosynthetic electron transport. Some compounds exhibited inhibitory properties comparable to commercial herbicides, suggesting their use in agricultural applications (Vicentini et al., 2005).
Antimycobacterial Activity : Substituted isosteres of pyridine- and pyrazinecarboxylic acids were synthesized and tested against Mycobacterium tuberculosis. The compounds exhibited activities that were up to 16 times the potency of pyrazinamide, highlighting their potential in treating tuberculosis (Gezginci et al., 1998).
Antifungal and Anticancer Agents
Antifungal Activity : A study on the bioactivity-oriented modification strategy for SDH inhibitors reported compounds with significant antifungal activity against various fruit and crop disease fungi, suggesting their application in protecting crops from fungal diseases (Liu et al., 2020).
Anticancer Agents : The design and synthesis of thiazolyl-pyrazole derivatives were explored for their potential as anticancer agents. Computational studies and cytotoxicity assays against human liver carcinoma cell lines suggested some compounds' promising anticancer properties (Sayed et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N,4-trimethyl-2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-15(17(24)22(2)3)27-18(20-11)21-16(23)12-4-5-14(19-10-12)26-13-6-8-25-9-7-13/h4-5,10,13H,6-9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBTRRKKDSBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

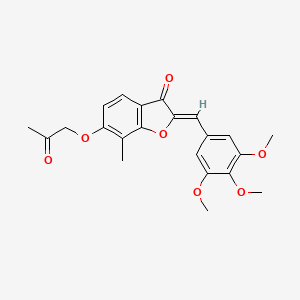

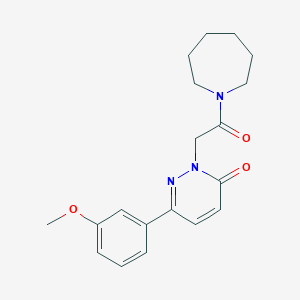
![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)
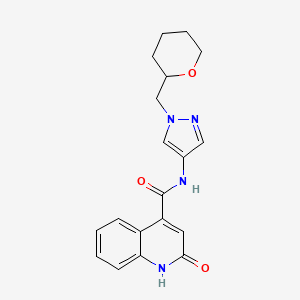
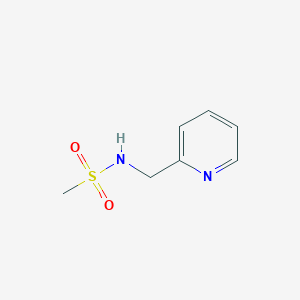
![2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2763968.png)
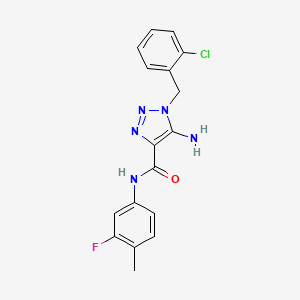
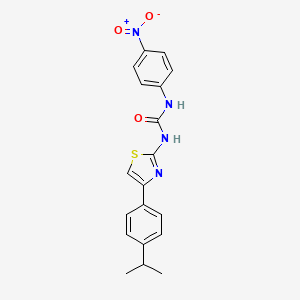
![3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2763972.png)

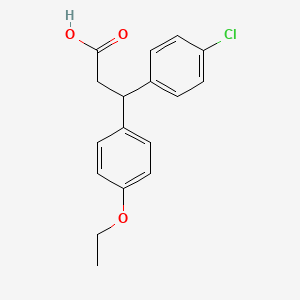
![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)
![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)